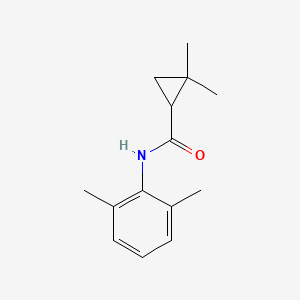![molecular formula C18H30N4O B7151237 3-cyclohexyl-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B7151237.png)
3-cyclohexyl-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]butan-1-one is a complex organic compound that features a cyclohexyl group, a piperidine ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]butan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the triazole moiety through a cyclization reaction. The final step involves the addition of the cyclohexyl group to the butanone backbone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors might be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-cyclohexyl-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]butan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions, which can influence enzymatic activity or receptor function. The piperidine ring may interact with neurotransmitter receptors, potentially modulating their activity. The cyclohexyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclohexyl-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one
- 3-cyclohexyl-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pentan-1-one
Uniqueness
Compared to similar compounds, 3-cyclohexyl-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]butan-1-one offers a unique combination of structural features that can enhance its binding affinity and specificity for certain molecular targets. The presence of the triazole moiety provides additional sites for interaction, while the cyclohexyl group contributes to the compound’s overall stability and lipophilicity.
Properties
IUPAC Name |
3-cyclohexyl-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c1-13(15-8-4-3-5-9-15)12-17(23)22-11-7-6-10-16(22)18-19-14(2)20-21-18/h13,15-16H,3-12H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKNPFJRMOTORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCCN2C(=O)CC(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,1-dimethyl-4-[3-(triazol-1-ylmethyl)piperidin-1-yl]sulfonylpyrrole-2-carboxamide](/img/structure/B7151172.png)

![N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7151183.png)
![N-[3-(2-fluoroethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7151186.png)
![N-carbamoyl-2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide](/img/structure/B7151197.png)
![2-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7151203.png)
![5-[1-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]ethyl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7151204.png)
![3-[2-(2-Hydroxypropyl)pyrrolidin-1-yl]pyrrolidin-2-one](/img/structure/B7151208.png)
![3-methyl-N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7151226.png)
![(1-benzylpyrazol-4-yl)-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7151234.png)
![N-[3-(methylcarbamoyl)phenyl]-4-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B7151239.png)
![N-[2-(3,5-dimethoxyanilino)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B7151240.png)

